7-Hydroxy DAMPA
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Overview
Description
7-Hydroxy Deoxyaminopteroic Acid, commonly referred to as 7-Hydroxy DAMPA, is a metabolite of Methotrexate, a widely used chemotherapeutic and immunosuppressant agent. Methotrexate is known for its role in treating various cancers, including leukemia and osteosarcoma, as well as autoimmune diseases. The formation of 7-Hydroxy Deoxyaminopteroic Acid occurs through the metabolic pathway of Methotrexate, specifically involving the enzyme aldehyde oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Deoxyaminopteroic Acid typically involves the hydroxylation of Deoxyaminopteroic Acid. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The reaction conditions often require specific pH levels and temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of 7-Hydroxy Deoxyaminopteroic Acid may involve large-scale chemical reactors where the hydroxylation process is optimized for efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality 7-Hydroxy Deoxyaminopteroic Acid .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Deoxyaminopteroic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Under specific conditions, it can be reduced to its parent compound, Deoxyaminopteroic Acid.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Scientific Research Applications
7-Hydroxy Deoxyaminopteroic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Methotrexate metabolites.
Biology: Studied for its role in the metabolic pathways of Methotrexate and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in Methotrexate-induced toxicities, particularly nephrotoxicity.
Mechanism of Action
The mechanism of action of 7-Hydroxy Deoxyaminopteroic Acid involves its interaction with various molecular targets and pathways. As a metabolite of Methotrexate, it is involved in the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the folate pathway, leading to the suppression of DNA synthesis and cell division. Additionally, 7-Hydroxy Deoxyaminopteroic Acid can form crystal deposits in the kidneys, contributing to Methotrexate-induced nephrotoxicity .
Comparison with Similar Compounds
7-Hydroxy Methotrexate: Another hydroxylated metabolite of Methotrexate with similar chemical properties.
Deoxyaminopteroic Acid: The parent compound of 7-Hydroxy Deoxyaminopteroic Acid.
Methotrexate: The primary chemotherapeutic agent from which 7-Hydroxy Deoxyaminopteroic Acid is derived.
Uniqueness: 7-Hydroxy Deoxyaminopteroic Acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its formation and role in Methotrexate metabolism make it a critical compound for understanding the pharmacokinetics and toxicology of Methotrexate therapy .
Properties
IUPAC Name |
4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-22(8-4-2-7(3-5-8)14(24)25)6-9-13(23)20-12-10(18-9)11(16)19-15(17)21-12/h2-5H,6H2,1H3,(H,24,25)(H5,16,17,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQQBESFTXCNQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652601 |
Source
|
Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34698-85-6 |
Source
|
Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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